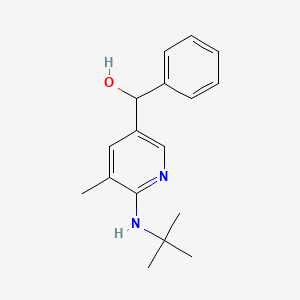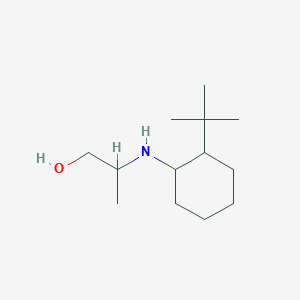![molecular formula C8H7BrClN3 B13015754 6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13015754.png)
6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, chlorine, and methyl groups on the pyrrolo[2,1-f][1,2,4]triazine core imparts distinct chemical properties that make it a valuable target for synthetic and application-oriented research.
準備方法
The synthesis of 6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate halogenated reagents. The reaction conditions typically include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial production methods for this compound may involve multi-step synthesis protocols that ensure high yield and purity. Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also explored as alternative synthetic strategies .
化学反応の分析
6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are typically used.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules. Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens .
科学的研究の応用
6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It has been explored for its antiviral, anticancer, and antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
作用機序
The mechanism of action of 6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule. For example, in antiviral research, the compound may inhibit viral replication by targeting viral enzymes .
類似化合物との比較
6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring. Examples include 4-amino-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine and 6-chloro-4-methylpyrrolo[2,1-f][1,2,4]triazine.
Other Heterocyclic Compounds: Compounds like quinolines and isoquinolines also feature nitrogen-containing rings and exhibit similar chemical properties.
特性
分子式 |
C8H7BrClN3 |
|---|---|
分子量 |
260.52 g/mol |
IUPAC名 |
6-bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C8H7BrClN3/c1-4-6(9)5(2)13-7(4)8(10)11-3-12-13/h3H,1-2H3 |
InChIキー |
BSTGBAACCIAMER-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC=NN2C(=C1Br)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl6,8-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13015680.png)






![5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13015714.png)
![{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13015716.png)



